Thiamine hydrochloride

Catalog No.
S546828
CAS No.
67-03-8
M.F
HC12H17ON4SCl2
C12H18Cl2N4OS
M. Wt
337.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine hydrochloride

CAS Number

67-03-8

Product Name

Thiamine hydrochloride

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

Molecular Formula

HC12H17ON4SCl2
C12H18Cl2N4OS

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1

InChI Key

DPJRMOMPQZCRJU-UHFFFAOYSA-M

Solubility

In water, approximately 5.0X10+5 mg/L, temp not specified
Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform
Slightly soluble (in ethanol)

Synonyms

Aneurin, Mononitrate, Thiamine, Thiamin, Thiamine, Thiamine Mononitrate, Vitamin B 1, Vitamin B1

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]

Neurological Disorders:

  • Wernicke-Korsakoff syndrome: Thiamine deficiency is a major cause of this neurodegenerative disorder. Supplementation with thiamine hydrochloride has proven effective in treating and preventing its symptoms, including cognitive impairment, ataxia, and memory loss. [Source: National Institutes of Health, Wernicke-Korsakoff Syndrome]
  • Seasonal ataxia: Studies suggest thiamine supplementation can improve symptoms like gait abnormalities and tremor in individuals with this seasonal neurological condition, potentially due to underlying thiamine deficiency. [Source: National Library of Medicine, A double-blind, placebo-controlled study of the efficacy of thiamine hydrochloride in a seasonal ataxia in Nigerians: ]
  • Neurodegenerative diseases: Research investigates potential links between thiamine deficiency and neurodegenerative diseases like Alzheimer's and Parkinson's. While the evidence is not conclusive, some studies suggest thiamine supplementation may offer neuroprotective benefits. [Source: National Library of Medicine, Thiamine deficiency and neurodegenerative diseases]

Cardiovascular Health:

  • Heart failure: Studies explore the potential of high-dose thiamine supplementation in preventing and treating heart failure, especially in individuals with thiamine deficiency. [Source: National Library of Medicine, Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects: ]
  • Diabetic complications: Thiamine plays a role in glucose metabolism, and research investigates its potential role in managing diabetic complications like neuropathy and nephropathy, but further studies are needed. [Source: National Library of Medicine, Thiamine: ]

Other Research Areas:

  • Cancer: Preclinical studies suggest thiamine might have anti-cancer properties, but more research is needed to understand its potential therapeutic applications. [Source: National Library of Medicine, Thiamine and cancer: ]
  • Aging and cognitive function: Studies investigate whether thiamine supplementation can improve cognitive function in older adults, but the results are mixed and require further investigation. [Source: National Library of Medicine, The relationship of thiamine status to cognitive function in the elderly: ]
Origin

Thiamine was first discovered in 1901 by Umetaro Suzuki while researching the cause of beriberi, a disease characterized by nerve damage, weakness, and heart problems []. It was later isolated from rice bran, which proved to be effective in curing the disease.

Significance in Scientific Research

Understanding the role of thiamine in metabolism has been crucial in nutritional science. Research on thiamine deficiency has helped elucidate the connection between diet and nervous system function, and continues to inform the development of dietary recommendations and treatment strategies for thiamine deficiency disorders [].


Molecular Structure Analysis

Thiamine hydrochloride is a molecule composed of two main rings linked together by a methylene bridge (CH2). One ring is a thiazole ring containing sulfur and nitrogen, while the other is a pyrimidine ring containing nitrogen atoms []. A crucial aspect of the structure is the presence of a positively charged ammonium group on the pyrimidine ring. This positive charge allows thiamine to interact with phosphate groups, which is essential for its biological activity [].


Chemical Reactions Analysis

Synthesis
Decomposition

Thiamine is sensitive to light, heat, and alkaline environments. Under these conditions, it can decompose into various breakdown products, losing its biological activity [].

Relevant Reactions

In the body, thiamine is phosphorylated to form thiamine pyrophosphate (TPP), the active form of the vitamin. TPP acts as a coenzyme in several enzymatic reactions, particularly those involved in carbohydrate metabolism.

Balanced Chemical Equation (Thiamine phosphorylation):

Thiamine + ATP → TPP + ADP

(ATP: Adenosine triphosphate, ADP: Adenosine diphosphate)

Physical and Chemical Properties

  • Melting point: 247-250 °C (decomposes) []
  • Boiling point: Not applicable (decomposes before boiling)
  • Solubility: Highly soluble in water, slightly soluble in alcohol, insoluble in most organic solvents []
  • Stability: Sensitive to light, heat, and alkali []

Physical Description

Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole

Color/Form

Crystals from wate

Odor

SLIGHT, CHARACTERISTIC

Melting Point

Mp 248 ° dec.
164 °C

UNII

M572600E5P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 245 of 262 companies (only ~ 6.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

Thiamine is used to prevent and to treat thiamine deficiency syndromes including beriberi, Wernicke's encephalopathy syndrome, delirium, and peripheral neuritis associated with pellagra or neuritis of pregnancy (if associated with severe vomiting).
Although thiamine has not been shown by well-controlled trials to have any therapeutic value, the drug has been used for the management of poor appetite, ulcerative colitis, chronic diarrhea, other GI disorders, and the cerebellar syndrome. Thiamine has also been used orally as an insect repellent, but there is a lack of adequate evidence to establish the efficacy of thiamine for this use.
Low plasma thiamine concentrations have been found in patients with type 1 and type 2 diabetes mellitus. In a small placebo-controlled study, benfotiamine /a related vitamin B1 substance/ 100 mg given four times daily by mouth significantly improved neuropathic pain in patients with diabetic polyneuropathy. /Benfotiamine/
/This study assessed/ the effect of thiamine repletion on thiamine status, functional capacity, and left ventricular ejection fraction (LVEF) in patients with moderate to severe congestive heart failure (CHF) who had received furosemide in doses of 80 mg/d or more for at least 3 months. PATIENTS AND METHODS: Thirty patients were randomized to 1 week of double-blind inpatient therapy with either iv thiamine 200 mg/d or placebo (n = 15 each). All previous drugs were continued. Following discharge, all 30 patients received oral thiamine 200 mg/d as outpatients for 6 weeks. Thiamine status was determined by the erythrocyte thiamine-pyrophosphate effect (TPPE). LVEF was determined by echocardiography. RESULTS: TPPE, diuresis, and LVEF were unchanged with iv placebo. After iv thiamine, TPPE decreased (11.7% +/- 6.5% to 5.4% +/- 3.2%; P < 0.01). LVEF increased (0.28 +/- 0.11 to 0.32 +/- 0.09; P < 0.05), as did diuresis (1,731 +/- 800 mL/d to 2,389 +/- 752 mL/d; P < 0.02), and sodium excretion (84 +/- 52 mEq/d to 116 +/- 83 mEq/d, P < 0.05). In the 27 patients completing the full 7-week intervention, LVEF rose by 22% (0.27 +/- 0.10 to 0.33 +/- 0.11, P < 0.01). CONCLUSIONS: Thiamine repletion can improve left ventricular function and biochemical evidence of thiamine deficiency in some patients with moderate-to-severe CHF who are receiving longterm furosemide therapy.
A 52-year-old woman was admitted to the hospital because of appetite loss, unsteadiness, psychogenic symptoms, ataxia, and consciousness disturbance as a result of the ingestion of a diet restricted to only carbohydrates for a long term. Laboratory examination indicated the presence of pancytopenia with macrocytic anemia; further, decreased vitamin B1 and B12 levels were detected in her serum. Magnetic resonance imaging fluid attenuated inversion recovery (FLAIR), revealed high-signal intensity in the bilateral corpus striatum, third ventricle circumference, and cerebellar cortex. Thereafter, she received drip infusion that did not include vitamin B1 or B12 and subsequently suffered a cardiac arrest due to the aggravation of cardiac insufficiency; consequently, she was transferred to /a second/ hospital. Upon admission the patient was diagnosed to have obvious cardiomegaly with pleural effusion; further, a negative T-wave was obtained on the electrocardiogram. A diagnosis of beriberi heart disease was made because of thiamine deficiency. She was treated by thiamine administration, following which the cardiac symptoms improved immediately. Various neurological symptoms caused by encephalopathy, peripheral neuropathy and subacute combined spinal cord degeneration improved by treatment with thiamine and cyanocobalamine administration; however, some of these symptoms still remained. General awareness of the fact that neurological symptoms can be caused by vitamin deficiency is essential.
Wernicke encephalopathy is caused by thiamine deficiency in the central nervous system, and is defined by the triad of confusional symptoms, ocular alterations and ataxia. Some other factors may also predispose alcoholic patients to this deficiency. ... Two patients with hyperglicaemia and ketoacidosis due to diabetes mellitus decompensation and chronic alcoholism ... developed Wernicke encephalopathy before their hospital admission. The outcome was successful after intravenous thiamine administration and insulinotherapy. The presence of Wernicke encephalopathy in alcoholics with diabetic ketoacidosis, suggests that metabolic decompensation is essential in the onset of the disease.
... As vitamin B1 deficiency is frequent and can lead to serious complications in alcohol-dependent patients, oral vitamin B1 supplementation is widely recommended, despite the absence of comparative trials. High doses must be used to compensate for poor absorption. Intravenous administration is best if patients have very poor nutritional status or severe complications such as Gayet-Wernicke encephalopathy (a medical emergency), even though rare anaphylactic reactions have been reported after vitamin B1 injection.
A terminally ill cancer patient ... developed delirium ... caused by thiamine deficiency, although she had been consuming an average of 990 cal/day for the past 3 weeks. Malabsorption or consumption by the tumor was considered the mechanism of thiamine deficiency. ... In terminally ill cancer patients, clinicians must remain aware of the possibility of Wernicke's encephalopathy, when the patients develop unexplained delirium ... . Early intervention may correct the symptoms and prevent irreversible brain damage, and the quality of life for the patient may improve.
Wernicke's encephalopathy (WE) is an acute neuropsychiatric condition due to thiamine deficiency (vitamin B1) most commonly associated with chronic alcohol abuse. WE is difficult to diagnose because the classical triad of signs (confusion, ataxia and ophthalmoplegia) occurs in only 10% of cases. The presentation is often one of a non-specific confusional state which may easily be attributed to intoxication, alcohol withdrawal or to a concurrent morbidity such as head injury. To improve the outcome, it is important to make a presumptive diagnosis of WE and treat the patients as soon as possible with high-dose parenteral thiamine. Patients with an alcohol problem associated with malnutrition should all be offered a preventive treatment with parenteral thiamine in view of the impaired oral thiamine absorption.
Wernicke's encephalopathy has been sporadically reported in patients with severe hyperemesis gravidarum. ... A new case of Wernicke's encephalopathy /is reported/ in a patient who had hyperemesis gravidarum associated with signs and symptoms of dry and wet beriberi. The case was managed with very large doses of thiamine...
... Micronutrient deficiencies following gastric bypass were evaluated in 957 patients in 8 reports. A total of 236 (25%) had vitamin B(12) deficiency and 11 (1%) had thiamine deficiency. Routine monitoring of micronutrient levels and prompt recognition of neurological complications can reduce morbidity associated with these procedures.

Pharmacology

Thiamine Hydrochloride is the hydrochloride salt form of thiamine, a vitamin essential for aerobic metabolism, cell growth, transmission of nerve impulses and acetylcholine synthesis. Upon hydrolysis, thiamine hydrochloride is phosphorylated by thiamine diphosphokinase to form active thiamine pyrophosphate (TPP), also known as cocarboxylase. TPP is a coenzyme for many enzymatic activities involving fatty acid, amino acid and carbohydrate metabolism.

MeSH Pharmacological Classification

Vitamin B Complex

Mechanism of Action

Metabolic control analysis predicts that stimulators of transketolase enzyme synthesis such as thiamin (vitamin B-1) support a high rate of nucleic acid ribose synthesis necessary for tumor cell survival, chemotherapy resistance, and proliferation. Metabolic control analysis also predicts that transketolase inhibitor drugs will have the opposite effect on tumor cells. This may have important implications in the nutrition and future treatment of patients with cancer.

Vapor Pressure

1.8X10-10 mm Hg at 25 °C (est)

Impurities

Heavy metals: not more than 10 mg/kg; water: not more than 5%.

Other CAS

67-03-8
59-43-8

Associated Chemicals

Thiamine disulfide;67-16-3
Thiamine hydrochloride;67-03-8
Thiamine mononitrate;532-43-4
Thiamine tetrahydrofurfuryl disulfide;804-30-8

Wikipedia

Thiamine hydrochloride

Drug Warnings

Serious hypersensitivity/anaphylactic reactions can occur, especially after repeated administration. Deaths have resulted from IV or IM administration of thiamine.
Anaphylaxis as an adverse systemic reaction to thiamine (vitamin B1) has been described in the literature since 1938. Although its precise mechanism is still uncertain, the reaction appears to involve immediate type hypersensitivity and to be exclusively related to parenteral administration...
Anaphylaxis. There have been occasional reports of serious and even fatal responses to the parenteral administration of thiamin. The clinical characteristics have strongly suggested an anaphylactic reaction. Symptoms associated with thiamin-induced anaphylaxis include anxiety, pruritus, respiratory distress, nausea, abdominal pain, and shock, sometimes progressing to death.
Adverse reactions with thiamine are rare, but hypersensitivity reactions have occurred, mainly after parenteral doses. These reactions have ranged in severity from very mild to, very rarely, fatal anaphylactic shock ... The UK Committee on Safety of Medicines had received, between 1970 and July, 1988, 90 reports of adverse reactions associated with the use of an injection containing high doses of vitamins B and C. The most frequent reactions were anaphylaxis (41 cases, including 2 fatalities), dyspnea or bronchospasm (13 cases), and rash or flushing (22 cases); 78 of the reactions occurred during, or shortly after, intravenous injection and the other 12 after intramuscular injectdion. They recommended that parenteral treatment be used only when essential, and that, when given, facilities for treating anaphylaxis should be available. They also recommended that, when the intravenous route was used, the injection be given slowly (over 10 minutes). Various authors have noted that parenteral treatment is essential for the prophylaxis and treatment of Wernicke's encephalopathy. However, further reports of anaphylaxis to parenteral thiamine have since been described, including one with a fatal outcome.
For more Drug Warnings (Complete) data for Vitamin B1 (15 total), please visit the HSDB record page.

Biological Half Life

The biological half-life of the vitamin is in the range of 9-18 days.
With higher pharmacological levels, namely repetitive 250-mg amounts taken orally and 500 mg given intramuscularly, nearly 1 week was required for steady state plasma concentrations to be reached; a mean elimination half-life of 1.8 days was estimated.
Total thiamin content of the adult human has been estimated to be approximately 30 mg, and the biological half-life of the vitamin is probably in the range of 9 to 18 days.

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning

Methods of Manufacturing

... /A method for the chemical synthesis of thiamine/ constructs the thiazole ring on a preformed pyrimidine intermediate. Thiamine manufacturers generally follow this approach. Some use malonitrile as the starting material for construction of the 4-amino-5-aminomethyl-2-methylpyrimidine ring (also called Grewe diamine). Others start with acrylonitrile but all proceed via the key Grewe diamine intermediate through to thiothiamine.
... /A method for the chemical synthesis of thiamine consists of separate syntheses of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide and of the thiazole moiety or its acetate. Condensation of the two intermediate heterocycles gives thiamine bromide hydrobromide which is converted to thiamine chloride hydrochloride by treatment with silver chloride in methanol or with an ion-exchange resin.
Reaction of 5-(beta-hydroxyethyl)-4-methylthiazole with 2-methyl-4-amino-5-bromomethylpyrimidine, hydrogen bromide salt, followed by neutralization and reaction with hydrochloric acid

General Manufacturing Information

Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1): ACTIVE
Most of the thiamine commercialy available is synthetic
Biosynthesized by microorganisms and plants. Dietary sources include whole grains, meat products, vegetables, milk, legumes and fruit. Also present in rice husks and yeast.

Analytic Laboratory Methods

AOAC Method 986.27- Fluorometric Method. The thiamine content of the sample is estimated by oxidizing thiamine to thiochrome and measuring fluorescence. Intensity of fluorescence is proportional to thiamine concentration.
AOAC Method 953.17- Thiamine in Grain Products and Method 957.17-Thiamine in Bread. Thiamine is oxidized to thiochrome and the fluorescence measured.
THE SPECIFIC THIOCHROME FLUORESCENCE ASSAY FOR THIAMINE WAS MODIFIED TO HANDLE MICROSAMPLES & TO USE 35S-THIAMINE LIQ SCINTILLATION ASSAY.
HIGH-PRESSURE LIQ CHROMATOGRAPHY PROCEDURE FOR SIMULTANEOUS DETERMINATION OF THIAMINE WAS DEVELOPED & APPLIED TO ANALYSIS OF MULTIVITAMIN BLENDS.
4,4'-DIMETHOXY-DIQUINONE, REACTED QUANTITATIVELY WITH VITAMIN B1 THUS OFFERING A SIMPLE & RAPID METHOD FOR ITS DETERMINATION. ABSORPTION PEAK WAS @ 490 NM.

Clinical Laboratory Methods

Thiamin status can be assessed by determining erythrocyte transketolase activity, by measuring the concentration of thiamin and its phosphorylated esters in blood or serum components using high-performance liquid chromatography, or by measuring urinary thiamin excretion under basal conditions or after thiamin loading.
The urinary excretion of thiamin is the indicator that has been used most widely in metabolic studies of thiamin requirements. ... Erythrocyte transketolase activity has also been widely used and is generally regarded as the best functional test of thiamin status, but it has some limitations for deriving the EAR and should be evaluated along with other indicators. In this test, erythrocytes are lysed and the transketolase activity is measured before and after stimulation by the addition of thiamin pyrophosphate (TPP); the basal level and the stimulated value (typically expressed as a multiple of the basal level, termed the activity coefficient or TPP effect) are measured. ... Factors other than thiamin status, such as genetic defects, may influence the enzyme activity and thus the test results.

Storage Conditions

The drug is not highly susceptible to atmospheric oxidation but should be protected from air and light. Thiamine hydrochloride tablets should be stored in tight, light-resistant containers at a temperature less than 40 degrees C, preferably between 15-30 degrees C. Thiamine hydrochloride injection should be protected from light and stored at a temperature less than 40 degrees C, preferably between 15-30 degrees C; freezing should be avoided.

Interactions

... High dietary levels of thiamine hydrochloride have been reported to depress the metabolism of zoxazolamine and aminopyrine in rats without significantly altering the oxidative metabolism of hexobarbitone. /Thiamine hydrochloride/
In rats treated with PCB, vitamin B1 levels in blood, liver, and sciatic nerve decreased, transketolase activity decreased, and pyrophosphate effect increased. In DDT-treated rats, vitamin B1 levels decreased in blood, brain, and liver, as did transketolase activity, while pyrophosphate effect increased.
Although the clinical importance is unknown, thiamine reportedly may enhance the effect of neuromuscular blocking agents.
... Alcohol inhibits absorption of thiamine.
For more Interactions (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions; it is degraded in neutral and alkaline solutions (even at room temp)
Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/
Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp
Stability in frozen drink concentrate is excellent
For more Stability/Shelf Life (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13

Cyclodextrin-Modified Micellar UPLC for Direct, Sensitive and Selective Determination of Water Soluble Vitamins in Milk

Hassan M Albishri, Abdullah M Almalawi, Wael Alshitari, Deia Abd El-Hady
PMID: 31769787   DOI: 10.1093/chromsci/bmz090

Abstract

Cyclodextrin-modified micellar ultra pressure liquid chromatography (CD-MUPLC) was firstly developed and directly applied to the simultaneous determination of water-soluble vitamins thiamine hydrochloride (VB1), pyridoxine hydrochloride (VB6) and ascorbic acid (VC) in milk samples. A hybrid isocratic mobile phase consisting of β-cyclodextrin (β-CD, 5.0 mmol L-1) and cetyltrimethylammonium bromide (CTAB, 0.1 mol L-1) in the presence of acetic acid (0.1 mol L-1) at pH 2.9 on a RP-C18 column at 25.0°C was successfully used. The separation of vitamins was achieved in less than 10 min at a 0.2 mL min-1 flow rate showing adequate linearity at 245 nm in the ranges of 5.0-500.0 μg L-1 for VB1, 5.0-1000.0 μg L-1 for VB6 and 5.0-10000.0 μg L-1 for VC with coefficients of variation (r2) of 0.9999, 0.9987 and 0.9971, respectively. In addition, limits of detection obtained were 0.885, 1.352 and 1.358 μg L-1 and limits of quantification were 2.681, 4.096 and 4.115 μg L-1 for VB1, VB6 and VC, respectively. The high sensitivity of the proposed CD-MUPLC-UV method permitted its applications to the determination of water-soluble vitamins VB1 (32-488 μg L-1), VB6 (82-95 μg L-1) and VC (790-45000 μg L-1) in breast and bovine milk samples. The relative standard deviations and recoveries ranged between 0.07 and 2.14% and between 85.27 and 114.8%, respectively, indicating the accurate and precise measurements without any negative impact of matrix. The current analytical method illustrated several advantages including direct, sensitive, selective and non-consuming organic solvents over the hitherto published methods. These features could be attributed to the four-point competitive interactions among analytes, pseudostationary phases and modified C18 stationary phases.


Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution

Adrienne L Voelker, Jenna Miller, Cordelia A Running, Lynne S Taylor, Lisa J Mauer
PMID: 30131156   DOI: 10.1016/j.foodres.2018.06.056

Abstract

Two types of thiamine (vitamin B
) salts, thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl), are used to enrich and fortify food products. Both of these thiamine salt forms are sensitive to heat, alkali, oxygen, and radiation, but differences in stability between them have been noted. It was hypothesized that stability differences between the two thiamine salts could be explained by differences in solubility, solution pH, and activation energies for degradation. This study directly compared the stabilities of TMN and TClHCl in solution over time by documenting the impact of concentration and storage temperature on thiamine degradation and calculating reaction kinetics. Solutions were prepared containing five concentrations of each thiamine salt (1, 5, 10, 20, and 27 mg/mL), and three additional concentrations of TClHCl: 100, 300, and 500 mg/mL. Samples were stored at 25, 40, 60, 70, and 80 °C for up to 6 months. Degradation was quantified over time by high-performance liquid chromatography, and percent thiamine remaining was used to calculate reaction kinetics. First-order reaction kinetics were found for both TMN and TClHCl. TMN degraded significantly faster than TClHCl at all concentrations and temperatures. For example, in 27 mg/mL solutions after 5 days at 80 °C, only 32% of TMN remained compared to 94% of TClHCl. Activation energies and solution pHs were 21-25 kcal/mol and pH 5.36-6.96 for TMN and 21-32 kcal/mol and pH 1.12-3.59 for TClHCl. TClHCl degradation products had much greater sensory contributions than TMN degradation products, including intense color change and potent aromas, even with considerably less measured vitamin loss. Different peak patterns were present in HPLC chromatograms between TMN and TClHCl, indicating different degradation pathways and products. The stability of essential vitamins in foods is important, even more so when degradation contributes to sensory changes, and this study provides a direct comparison of the stability of the two thiamine salts used to fortify foods in environments relevant to the processing and shelf-life of many foods.


Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions

Seda Arioglu-Tuncil, Adrienne L Voelker, Lynne S Taylor, Lisa J Mauer
PMID: 32824791   DOI: 10.3390/ijms21165935

Abstract

Thiamine is an essential micronutrient, but delivery of the vitamin in supplements or foods is challenging because it is unstable under heat, alkaline pH, and processing/storage conditions. Although distributed as a crystalline ingredient, thiamine chloride hydrochloride (TClHCl) likely exists in the amorphous state, specifically in supplements. Amorphous solids are generally less chemically stable than their crystalline counterparts, which is an unexplored area related to thiamine delivery. The objective of this study was to document thiamine degradation in the amorphous state. TClHCl:polymer dispersions were prepared by lyophilizing solutions containing TClHCl and amorphous polymers (pectin and PVP (poly[vinylpyrrolidone])). Samples were stored in controlled temperature (30-60 °C) and relative humidity (11%) environments for 8 weeks and monitored periodically by X-ray diffraction (to document physical state) and HPLC (to quantify degradation). Moisture sorption, glass transition temperature (T
), intermolecular interactions, and pH were also determined. Thiamine was more labile in the amorphous state than the crystalline state and when present in lower proportions in amorphous polymer dispersions, despite increasing T
values. Thiamine was more stable in pectin dispersions than PVP dispersions, attributed to differences in presence and extent of intermolecular interactions between TClHCl and pectin. The results of this study can be used to control thiamine degradation in food products and supplements to improve thiamine delivery and decrease rate of deficiency.


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